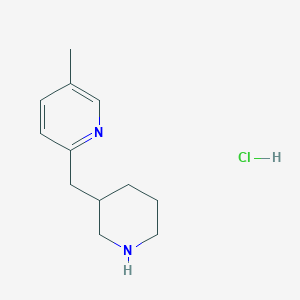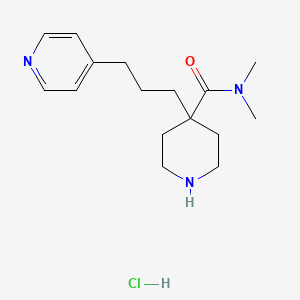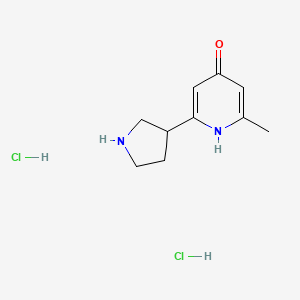
2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride is a chemical compound with the molecular formula C10H14N2O. It is a derivative of pyridinol and contains a pyrrolidinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride typically involves the reaction of 2-methyl-6-(3-pyrrolidinyl)pyridine with hydrochloric acid. The reaction conditions often include:
Starting Materials: 2-methyl-6-(3-pyrrolidinyl)pyridine and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
科学的研究の応用
2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride
- 2-methyl-6-(pyrrolidin-3-yl)pyridine
Uniqueness
2-methyl-6-pyrrolidin-3-ylpyridin-4-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a pyridinol and pyrrolidinyl group makes it a valuable compound for various research applications.
特性
IUPAC Name |
2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDZRXZANQGAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
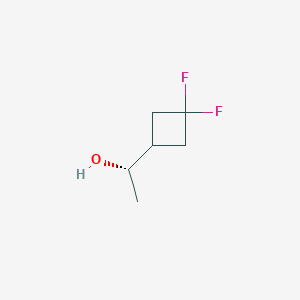

![2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B8067740.png)
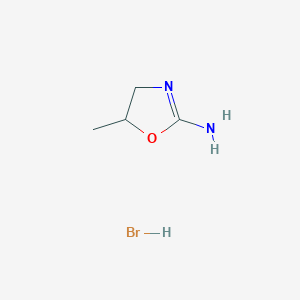
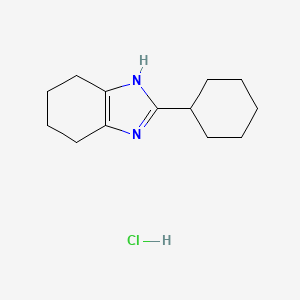
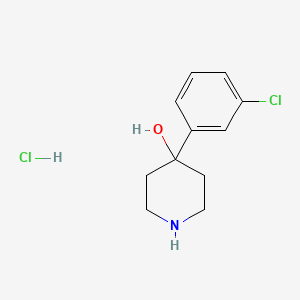
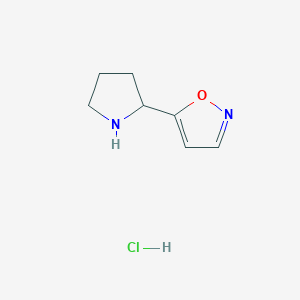
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067783.png)
![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067785.png)
![Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride](/img/structure/B8067789.png)
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067799.png)

